Flufenoxuron

描述

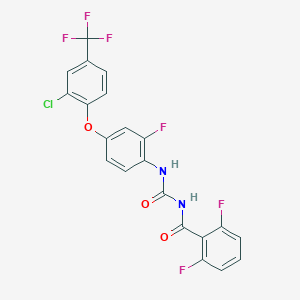

Structure

3D Structure

属性

IUPAC Name |

N-[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11ClF6N2O3/c22-12-8-10(21(26,27)28)4-7-17(12)33-11-5-6-16(15(25)9-11)29-20(32)30-19(31)18-13(23)2-1-3-14(18)24/h1-9H,(H2,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLHNOVXKPXDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11ClF6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041978 | |

| Record name | Flufenoxuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In xylene 6, n-hexane 0.11, cyclohexane 95, dichloromethane 18.8, methanol 3.5, acetone 73.8 (all in g/L, 25 °C), Solubility in g/100 mL at 20 °C: hexane 0.012; octan-1-ol 1.12; methanol 3.55; dichloromethane 18.7; cyclohexane 96.4; dimethyl sulfoxide 287; dimethyl formamide 287; acetone 73.6, In water, 3.8 ug/L (deionized water), In water, 4.0X10-6 g/L at 25 °C, In water, 0.0186 (pH 4); 0.00152 (pH 7); 0.00373 (pH 9) mg/L (25 °C) | |

| Record name | Flufenoxuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Relative density = 1.57 g/mL | |

| Record name | Flufenoxuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.52X10-9 mPa /SRC: 4.89X10-14 mm Hg/ at 20 °C | |

| Record name | Flufenoxuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystalline solid | |

CAS No. |

101463-69-8 | |

| Record name | Flufenoxuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101463-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flufenoxuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101463698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenoxuron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flufenoxuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(2-cloro-α,α,α-p-trifluorotolyloxy)-2-fluorophenyl)-3-(2,6-difluorobenzolyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, N-[[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]amino]carbonyl]-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUFENOXURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD068OSS0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flufenoxuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

169-172 °C (decomposes) | |

| Record name | Flufenoxuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Flufenoxuron's Disruption of Chitin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenoxuron, a potent benzoylurea (B1208200) insecticide, exerts its primary toxic action by inhibiting chitin (B13524) synthesis in insects, leading to catastrophic molting failure and mortality. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's activity. It details the current understanding of its proposed interaction with the insect sulfonylurea receptor (SUR), an ATP-binding cassette (ABC) transporter, and the subsequent disruption of the UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthetic pathway, ultimately compromising the integrity of the insect exoskeleton. This document summarizes key quantitative data on this compound's efficacy, outlines detailed experimental protocols for studying its effects, and presents visual diagrams of the implicated biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers in insecticide development and resistance management.

Introduction

Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the insect cuticle, providing physical protection and support. The synthesis of chitin is a complex, multi-step enzymatic process that is essential for insect growth and development, particularly during molting. This compound (IUPAC name: 1-[4-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-fluorophenyl]-3-(2,6-difluorobenzoyl)urea) is a member of the benzoylurea class of insect growth regulators (IGRs) that specifically target this vital process.[1] Unlike neurotoxic insecticides, this compound's mode of action is highly specific to arthropods, offering a favorable toxicological profile for non-target organisms. This guide delves into the core mechanism of this compound's action on chitin synthesis, providing a technical resource for the scientific community.

Mechanism of Action: From Receptor to Exoskeleton

The precise mechanism of action of benzoylurea insecticides, including this compound, has been a subject of extensive research. While the ultimate outcome is the inhibition of chitin deposition, the initial molecular target is not the chitin synthase enzyme itself. The current leading hypothesis points to the involvement of the insect sulfonylurea receptor (SUR), an ATP-binding cassette (ABC) transporter protein.

The Sulfonylurea Receptor (SUR) as the Primary Target

Studies on the related benzoylurea, diflubenzuron (B1670561), have shown that it competitively binds to the sulfonylurea receptor in insects.[2] It is strongly suggested that this compound shares this target. The SUR protein is a regulatory subunit of ATP-sensitive potassium (KATP) channels in vertebrates.[3][4] In insects, the homologous protein is believed to play a crucial role in cellular transport processes vital for cuticle formation.

The proposed mechanism suggests that this compound binding to the SUR disrupts its normal function. This interference is thought to hinder the transport of essential molecules, such as UDP-GlcNAc, the direct precursor for chitin synthesis, across cellular membranes to the site of chitin synthase activity.[5]

The Chitin Biosynthesis Pathway

Chitin synthesis is a multi-step enzymatic pathway, with UDP-N-acetylglucosamine (UDP-GlcNAc) being the pivotal precursor molecule. The pathway begins with trehalose, the primary blood sugar in insects, and proceeds through a series of enzymatic conversions.

This compound's disruption of UDP-GlcNAc availability for chitin synthase is the critical step leading to the observed toxic effects. This leads to the production of a thin, malformed cuticle that cannot withstand the pressures of molting, resulting in larval death.

Quantitative Data on this compound Efficacy

The biological activity of this compound has been quantified in numerous studies against a variety of insect pests. The following tables summarize key efficacy data, primarily focusing on lethal concentrations (LC50).

Table 1: Lethal Concentration (LC50) of this compound against Spodoptera littoralis Larvae

| Larval Instar | LC50 (ppm) | Exposure Time (hrs) | Reference |

| 2nd | 0.069 | 96 | [1] |

| 3rd | 0.24 | Not Specified | [6] |

| 4th | 0.142 | 96 | [1] |

| 5th | 14.0 | Not Specified | [6] |

Table 2: Comparative Efficacy of this compound and Lufenuron against 2nd Instar Larvae of Spodoptera littoralis

| Compound | Method | LC50 (ppm) | Reference |

| This compound | Dipping | 0.151 | [7] |

| This compound | Contact | 0.647 | [7] |

| Lufenuron | Dipping | 1.121 | [7] |

| Lufenuron | Contact | 1.512 | [7] |

Table 3: Efficacy of this compound against Tribolium castaneum Larvae

| Concentration (ppm) | Larval Mortality (%) after 15 days | Reference |

| 0.0015 | 67.33 | [8] |

| 0.003 | 89.00 | [8] |

| 0.006 | 97.33 | [8] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound on chitin synthesis.

Insect Rearing and Treatment

-

Insect Culture: Spodoptera littoralis or other target insects are reared on an artificial diet under controlled laboratory conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 16:8 L:D photoperiod).

-

Treatment Application: this compound is typically dissolved in a suitable solvent (e.g., acetone) and then diluted to the desired concentrations. For bioassays, the insecticide can be incorporated into the artificial diet, or applied topically to the larvae.[6][9]

Chitin Content Quantification

A common method to quantify chitin involves the following steps:

-

Homogenization: Insect larvae are collected, weighed, and homogenized in a suitable buffer.

-

Deproteinization and Demineralization: The homogenate is treated with NaOH to remove proteins and with HCl to remove minerals.

-

Hydrolysis: The resulting chitin is hydrolyzed with concentrated HCl to convert it to glucosamine (B1671600).

-

Quantification: The amount of glucosamine is determined colorimetrically using a spectrophotometer and compared to a standard curve of known glucosamine concentrations.

Gene Expression Analysis (RT-qPCR)

To assess the impact of this compound on the expression of genes involved in chitin synthesis, Real-Time Quantitative PCR (RT-qPCR) is employed.

-

RNA Extraction: Total RNA is extracted from control and this compound-treated larvae using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

RT-qPCR: The cDNA is used as a template for RT-qPCR with primers specific for target genes (e.g., chitin synthase, and genes of the UDP-GlcNAc pathway) and a reference gene (e.g., actin or GAPDH) for normalization.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.[10]

Conclusion

This compound's mechanism of action, centered on the disruption of chitin synthesis, represents a highly effective and selective approach to insect pest management. The current body of evidence strongly suggests that its primary molecular target is the insect sulfonylurea receptor (SUR), leading to a cascade of events that ultimately starve the chitin synthase enzyme of its essential precursor, UDP-GlcNAc. This detailed understanding of its mode of action is crucial for the development of novel insecticides, the management of insecticide resistance, and the advancement of fundamental insect physiology research. Further elucidation of the precise molecular interactions between this compound and the SUR, as well as the downstream signaling pathways, will undoubtedly open new avenues for the design of next-generation insect control agents.

References

- 1. ajbasweb.com [ajbasweb.com]

- 2. Significance of the sulfonylurea receptor (SUR) as the target of diflubenzuron in chitin synthesis inhibition in Drosophila melanogaster and Blattella germanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonylurea receptors, ion channels, and fruit flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonylurea receptors and mechanism of sulfonylurea action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Inhibition of UDP-N-acetylglucosamine Transport by [research.amanote.com]

- 6. mapa.gob.es [mapa.gob.es]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]

- 10. mdpi.com [mdpi.com]

Technical Guide to Flufenoxuron: A Core Compound Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxuron is a potent insecticide and acaricide belonging to the benzoylurea (B1208200) class of compounds. It functions as an insect growth regulator (IGR) by inhibiting chitin (B13524) biosynthesis, a process vital for the formation of the insect exoskeleton.[1][2] This mode of action provides a selective toxicity profile, with low acute toxicity to mammals, making it a compound of interest in the development of targeted pest control agents.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, mechanism of action, toxicological profile, and relevant experimental protocols.

Chemical Identity and Properties

This compound is chemically identified by its IUPAC name and CAS number, which are essential for unambiguous referencing in research and regulatory contexts.

-

IUPAC Name: N-({4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl}carbamoyl)-2,6-difluorobenzamide[3]

-

CAS Number: 101463-69-8[3]

The physicochemical properties of this compound are summarized in the table below. Its low water solubility and high octanol-water partition coefficient indicate a potential for bioaccumulation.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₁ClF₆N₂O₃ | |

| Molar Mass | 488.77 g·mol⁻¹ | |

| Appearance | White crystalline powder | |

| Melting Point | 169-172 °C (decomposes) | |

| Water Solubility | 0.004 mg/L (25 °C) | |

| Vapor Pressure | 4.55 × 10⁻¹² Pa (20 °C) | |

| LogP (Octanol-Water Partition Coefficient) | 4.0 |

Table 1: Physicochemical Properties of this compound

Mechanism of Action: Inhibition of Chitin Biosynthesis

This compound's insecticidal activity stems from its role as a chitin synthesis inhibitor. Chitin is a long-chain polymer of N-acetylglucosamine, which is a critical component of the insect cuticle and the peritrophic matrix lining the midgut. By interfering with the production of chitin, this compound disrupts the molting process in larval and nymphal stages, leading to mortality. The primary target is believed to be the enzyme chitin synthase.

Below is a diagram illustrating the chitin biosynthesis pathway in insects and the point of interference by this compound.

Toxicological Profile

This compound exhibits selective toxicity, with high efficacy against target insect and mite pests, and low acute toxicity to mammals. However, its high potential for bioaccumulation in aquatic organisms is a key consideration in environmental risk assessments.

| Organism | Test Type | Value | Reference |

| Rat | Acute Oral LD₅₀ | >5000 mg/kg | |

| Rat | Acute Dermal LD₅₀ | >2000 mg/kg | |

| Wild Duck | Acute Oral LD₅₀ | >2000 mg/kg | |

| Rainbow Trout | 96h LC₅₀ | >100 mg/L | |

| Bluegill Sunfish | 96h LC₅₀ | >100 mg/L | |

| Honeybee | Contact LD₅₀ | >100 µ g/bee |

Table 2: Acute Toxicity of this compound to Various Organisms

Experimental Protocols

Synthesis of this compound

A general synthesis pathway for this compound involves a multi-step process. A key step is the coupling of 2,6-difluorobenzamide (B103285) with a substituted phenoxyfluorophenyl isocyanate. The synthesis of an important intermediate, 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline, is outlined below based on patent literature.

Protocol: Synthesis of 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline

-

Acylation: 3-fluoro-4-aminophenol is reacted with an organic acid anhydride (B1165640) (e.g., acetic anhydride) to prepare 3-fluoro-4-acetaminophenol.

-

Condensation: The resulting 3-fluoro-4-acetaminophenol undergoes a condensation reaction with 3,4-dichloro-trifluoromethyl benzene (B151609) in a polar solvent in the presence of an alkaline compound. This yields 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) acetanilide (B955).

-

Acidolysis and Neutralization: The acetanilide derivative is then subjected to acidolysis followed by alkali neutralization to produce the final intermediate, 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline.

Analytical Methodology: Determination in Biological Matrices

The quantification of this compound in biological samples such as blood can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A typical workflow involves sample preparation using solid-phase extraction (SPE).

Protocol: LC-MS/MS Analysis of this compound in Blood

-

Sample Preparation (Solid-Phase Extraction):

-

A blood sample is loaded onto an SPE cartridge (e.g., Bond Elut Certify).

-

The cartridge is washed to remove interfering substances.

-

This compound is eluted with an appropriate solvent.

-

The eluate is evaporated to dryness and reconstituted in a suitable solvent (e.g., 70% methanol).

-

-

LC Separation:

-

The reconstituted sample is injected into an HPLC system.

-

Separation is performed on a reverse-phase column (e.g., C18) using a gradient mobile phase (e.g., ammonium (B1175870) formate (B1220265) in methanol (B129727) and water).

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into a triple quadrupole mass spectrometer.

-

Detection is carried out in positive ion mode using electrospray ionization (ESI) and selective reaction monitoring (SRM).

-

Conclusion

This compound remains a significant compound in the field of insecticide research due to its specific mode of action and favorable toxicological profile in non-target vertebrates. This guide has provided core technical information for researchers and professionals, summarizing its chemical properties, mechanism of action, and key experimental protocols. Further research into its environmental fate and the development of resistance in target pests will be crucial for its continued and sustainable application.

References

Flufenoxuron: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenoxuron is a potent, second-generation benzoylurea (B1208200) insecticide and acaricide renowned for its efficacy as an insect growth regulator (IGR). Developed by Shell Research Ltd., it operates by inhibiting chitin (B13524) biosynthesis, a critical process for arthropod exoskeleton formation. This disruption of the molting process makes it a highly effective agent against the larval stages of numerous agricultural pests, particularly phytophagous mites and lepidopteran insects. This technical guide provides an in-depth overview of the discovery, detailed chemical synthesis, and mechanism of action of this compound, supplemented with quantitative data on its physicochemical properties and biological activity.

Discovery and Development

This compound was developed by Shell Research Ltd. in the United Kingdom as part of the ongoing research into benzoylphenylurea (B10832687) (BPU) insecticides.[1] The insecticidal properties of the BPU class were first discovered serendipitously at Phillips-Duphar, leading to the commercialization of diflubenzuron (B1670561) in 1975.[2] this compound emerged as a third-generation BPU, designed for enhanced activity and a broader spectrum of control.[3] Following its initial development, it was commercialized under trade names such as Cascade and was later marketed by companies including American Cyanamid Co.[4] It gained registrations in numerous countries for use on a variety of crops, including fruit trees, vegetables, and cotton.[1]

Physicochemical Properties

This compound is a white, odorless crystalline powder.[5] Its chemical and physical properties are summarized in the table below. It is characterized by its low water solubility and high octanol-water partition coefficient, indicating a potential for bioaccumulation.[5][6][7]

| Property | Value |

| IUPAC Name | 1-[4-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-fluorophenyl]-3-(2,6-difluorobenzoyl)urea |

| CAS Number | 101463-69-8 |

| Molecular Formula | C₂₁H₁₁ClF₆N₂O₃ |

| Molar Mass | 488.77 g/mol |

| Melting Point | 169-172 °C (decomposes) |

| Vapor Pressure | 6.52 x 10⁻⁹ mPa (at 20 °C) |

| Water Solubility | 0.004 mg/L (at 25 °C) |

| Solubility in Solvents | Acetone: 73.8 g/L; Cyclohexane: 95 g/L; Dichloromethane: 18.8 g/L; Methanol: 3.5 g/L; Xylene: 6 g/L; n-hexane: 0.11 g/L (all at 25 °C) |

| LogP (Kow) | 6.16 |

Chemical Synthesis

The commercial synthesis of this compound is a multi-step process that involves the formation of two key intermediates, which are then coupled to form the final molecule.[7] The overall process can be broken down into the synthesis of the aniline (B41778) intermediate and the benzoyl isocyanate intermediate, followed by their final condensation.

Experimental Protocols

Protocol 1: Synthesis of Intermediate A - 2-Fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline

This protocol is adapted from patented industrial synthesis methods.[1][8]

-

Step 1a: Acylation of 3-Fluoro-4-aminophenol.

-

In a reaction vessel, suspend 3-fluoro-4-aminophenol in a suitable solvent such as dichloromethane.

-

Cool the mixture to 10-20 °C.

-

Slowly add acetic anhydride (B1165640) (or another C₁₋₆ fatty acid anhydride) to the suspension while maintaining the temperature. The molar ratio of anhydride to aminophenol should be approximately 1.05-1.20:1.

-

Allow the reaction to proceed for 2-5 hours until the formation of 3-fluoro-4-acetylaminophenol is complete.

-

The product can be isolated by filtration and washing.

-

-

Step 1b: Condensation Reaction.

-

In a four-hole flask equipped with a stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, dissolve the 3-fluoro-4-acetylaminophenol (1 equivalent) in a polar solvent like dimethyl sulfoxide (B87167) (DMSO).

-

Add an alkaline compound such as potassium carbonate (approx. 1.1 equivalents).

-

Heat the mixture to 60-70 °C for 30 minutes.

-

Add 3,4-dichlorobenzotrifluoride (B146526) (approx. 1.1 equivalents) to the reaction mixture.

-

Increase the temperature to 110-120 °C and maintain for 4 hours.

-

After cooling, the product, 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)acetanilide, can be precipitated by adding water and isolated by filtration.

-

-

Step 1c: Hydrolysis (Acidolysis) and Neutralization.

-

Suspend the 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)acetanilide (1 equivalent) in ethanol.

-

Add 40% sulfuric acid (1 equivalent) and heat the mixture to reflux (approx. 85 °C) for 4 hours until the starting material is consumed (monitored by HPLC).

-

Distill off the ethanol.

-

Cool the residue and neutralize by dropwise addition of 30% sodium hydroxide (B78521) solution to a pH of 7-8.

-

Extract the product, 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline (Intermediate A), with a solvent like ethyl acetate.

-

The final product can be purified by distillation under reduced pressure.

-

Protocol 2: Synthesis of Intermediate B - 2,6-Difluorobenzoyl isocyanate

-

In a reaction vessel, dissolve 2,6-difluorobenzamide (B103285) in a suitable solvent like ethylene (B1197577) dichloride.

-

Add oxalyl chloride and stir at room temperature for 3 hours, then heat to reflux for an additional 3 hours.[9]

-

The completion of the reaction yields the intermediate 2,6-difluorobenzoyl isocyanate (Intermediate B). This intermediate is typically used directly in the next step without isolation.

Protocol 3: Final Coupling Reaction to Synthesize this compound

-

Dissolve Intermediate A, 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline, in an aromatic solvent such as toluene (B28343) or xylene.

-

Add the solution containing Intermediate B (2,6-difluorobenzoyl isocyanate) dropwise to the solution of Intermediate A at a controlled temperature.

-

The carbamoylation reaction proceeds to form the urea (B33335) linkage.[7]

-

The final product, this compound, precipitates from the solution and can be collected by filtration, washed, and dried.

Synthesis Workflow Diagram

Mechanism of Action

This compound, like other benzoylurea compounds, acts as an Insect Growth Regulator (IGR) by inhibiting chitin biosynthesis.[2][3][5] Chitin is a crucial polymer that forms the primary structural component of the arthropod exoskeleton (cuticle).

The specific target of this compound is the enzyme chitin synthase 1 (CHS1).[7] This enzyme is responsible for polymerizing UDP-N-acetylglucosamine (UDP-GlcNAc) monomers into long chitin chains. By inhibiting CHS1, this compound prevents the proper formation of the new cuticle during the molting process.

As a result, insect larvae are unable to successfully shed their old exoskeleton. The new, malformed cuticle cannot withstand the internal pressure or provide adequate support, leading to rupture and death of the insect during ecdysis (molting).[10][11] this compound is most effective against immature larval and nymphal stages.[7] While it does not directly kill adult insects, it can have transovarial effects, where eggs laid by exposed females are non-viable, thus preventing hatching.[10][11]

Signaling Pathway Diagram

Biological Activity and Efficacy

This compound exhibits high insecticidal and acaricidal activity against a broad spectrum of pests, particularly the immature stages.[10][11]

Efficacy Against Target Pests

| Target Pest | Test Stage | Bioassay Method | LC₅₀ Value (ppm or mg/L) | Reference |

| Spodoptera littoralis | 2nd Instar Larva | Dipping | 0.151 | [5] |

| Spodoptera littoralis | 2nd Instar Larva | Contact | 0.647 | [5] |

| Tetranychus urticae | - | - | CL₅: 17.7 ppm | [12] |

| Tetranychus urticae | - | - | CL₂₀: 59.9 ppm | [12] |

Toxicity to Non-Target Organisms

While effective against pests, the impact on non-target organisms is a critical consideration. This compound shows low acute toxicity to mammals but is highly toxic to aquatic invertebrates.

| Organism | Exposure Route/Time | Endpoint | Value | Reference |

| Rat | Oral | LD₅₀ | > 5000 mg/kg | [10][11] |

| Rat | Dermal | LD₅₀ | > 2000 mg/kg | [10][11] |

| Wild Duck | Oral | LD₅₀ | > 2000 mg/kg | [10] |

| Bluegill Sunfish | 96 hours | LC₅₀ | > 100 mg/L | [10][11] |

| Rainbow Trout | 96 hours | LC₅₀ | > 100 mg/L | [10][11] |

| Daphnia magna (Water Flea) | 48 hours | EC₅₀ | 0.00053 - 0.037 mg/L (for insecticides in general) | [10][13] |

| Honey Bee (Apis mellifera) | Contact | LD₅₀ | > 100 µ g/bee | [11] |

Conclusion

This compound remains a significant tool in integrated pest management (IPM) programs due to its specific mode of action and high efficacy against key larval pests. Its discovery marked an important advancement in the development of benzoylurea insecticides. The multi-step synthesis, while complex, provides a reliable route to this valuable compound. Understanding its mechanism as a chitin synthesis inhibitor is crucial for its effective and sustainable use, minimizing the development of resistance and mitigating potential impacts on non-target organisms. Further research should continue to focus on optimizing its application to maximize efficacy while ensuring environmental safety.

References

- 1. researchgate.net [researchgate.net]

- 2. archive.conscientiabeam.com [archive.conscientiabeam.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jaesj.journals.ekb.eg [jaesj.journals.ekb.eg]

- 7. aensiweb.com [aensiweb.com]

- 8. eajbsc.journals.ekb.eg [eajbsc.journals.ekb.eg]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. i-repository.net [i-repository.net]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. researchgate.net [researchgate.net]

- 13. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

An In-depth Technical Guide to the Physical and Chemical Properties of Flufenoxuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenoxuron is a potent insecticide and acaricide belonging to the benzoylurea (B1208200) class of chemicals. Its mode of action involves the inhibition of chitin (B13524) synthesis, a crucial process in the development of insects and mites, leading to mortality during molting. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and pest management. The document summarizes key quantitative data in structured tables, outlines standardized experimental protocols for property determination, and includes detailed visualizations of its mechanism of action and a representative experimental workflow.

Chemical Identity and Structure

This compound is chemically identified as N-[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]carbamoyl]-2,6-difluorobenzamide[1][2][3]. Its unique structure, featuring multiple halogen substitutions, is pivotal to its biological activity and physicochemical characteristics.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]carbamoyl]-2,6-difluorobenzamide[1][2][3] |

| CAS Number | 101463-69-8[1][2][4] |

| Molecular Formula | C₂₁H₁₁ClF₆N₂O₃[1][2][4] |

| Molecular Weight | 488.77 g/mol [2][4] |

| Chemical Class | Benzoylurea[2] |

Physicochemical Properties

The physicochemical properties of this compound dictate its environmental fate, bioavailability, and formulation requirements. These properties have been determined using standardized methodologies, primarily following the Organization for Economic Co-operation and Development (OECD) guidelines for the testing of chemicals[3][5].

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Melting Point | 169-172 °C (decomposes)[1][4] |

| Boiling Point | Decomposes before boiling[6] |

| Density | 1.57 g/mL[1] |

| Vapor Pressure | 6.52 x 10⁻⁹ mPa at 20 °C[1] |

| pKa | 10.1 (calculated)[1] |

| Appearance | Colorless crystals or white crystalline powder[1][2] |

| Odor | Odorless[1] |

Table 3: Solubility of this compound in Various Solvents

| Solvent | Solubility (g/L at 20-25 °C) |

| Water | 0.000004 (at 25 °C)[4] |

| Acetone | 73.8[1] |

| Cyclohexane | 95[1] |

| Dichloromethane | 18.8[1] |

| n-Hexane | 0.11[1] |

| Methanol | 3.5[1] |

| Xylene | 6[1] |

Experimental Protocols for Property Determination

The determination of the physicochemical properties of this compound adheres to internationally recognized standards to ensure data quality and comparability. The following are generalized protocols based on OECD guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is determined using the capillary method[3][4][7]. A small amount of finely powdered this compound is packed into a capillary tube, which is then placed in a calibrated heating apparatus. The temperature is gradually increased, and the range from the initial melting point (first appearance of liquid) to the final melting point (complete liquefaction) is recorded.

Water Solubility Determination (OECD Guideline 105)

The flask method is suitable for determining the low water solubility of this compound[6][8][9][10][11]. An excess amount of the substance is added to a flask containing purified water. The flask is then agitated at a constant temperature until equilibrium is reached. The solution is subsequently centrifuged or filtered, and the concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure Determination (OECD Guideline 104)

Given the low vapor pressure of this compound, a gas saturation method is appropriate[12][13][14][15]. A stream of inert gas is passed through or over a sample of the substance at a known temperature and flow rate for a specific time. The amount of substance transported by the gas is then trapped and quantified. The vapor pressure is calculated from the amount of substance and the total volume of gas passed.

pKa Determination (OECD Guideline 112)

The dissociation constant (pKa) can be determined by potentiometric titration[16]. A solution of this compound in a suitable solvent mixture (e.g., water/methanol) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is calculated from the titration curve.

Mechanism of Action: Inhibition of Chitin Biosynthesis

This compound's insecticidal and acaricidal activity stems from its potent inhibition of chitin synthesis[6]. Chitin is a vital structural component of the exoskeleton of arthropods. By disrupting the formation of chitin, this compound interferes with the molting process, leading to developmental abnormalities and ultimately, death of the immature stages.

Caption: Insect Chitin Biosynthesis Pathway and the Site of this compound Inhibition.

Experimental Workflow: Evaluation of Chitin Synthesis Inhibitors

The evaluation of chitin synthesis inhibitors like this compound typically involves a series of bioassays to determine their efficacy against target pests. A generalized workflow for such an evaluation is presented below.

Caption: Generalized Experimental Workflow for Evaluating the Efficacy of this compound.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound, its mode of action, and standardized methodologies for its evaluation. The presented data and visualizations are intended to support further research and development in the fields of pesticide science and drug discovery. A thorough understanding of these core properties is essential for the safe and effective application of this compound in pest management programs and for the exploration of novel chemical entities with similar modes of action.

References

- 1. Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. laboratuar.com [laboratuar.com]

- 4. acri.gov.tw [acri.gov.tw]

- 5. Insect Chitin Biosynthesis and Inhibition - KANSAS STATE UNIV [portal.nifa.usda.gov]

- 6. oecd.org [oecd.org]

- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Könyvek [books.google.hu]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. books.google.cn [books.google.cn]

- 13. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 14. laboratuar.com [laboratuar.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

Toxicological Profile of Flufenoxuron in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flufenoxuron, a benzoylurea (B1208200) insecticide, acts by inhibiting chitin (B13524) synthesis in insects. In mammals, it exhibits low acute toxicity. However, repeated exposure can lead to effects on the hematological system, liver, and body weight. This compound is not considered to be genotoxic, carcinogenic, or teratogenic in mammals. Its toxicokinetics are characterized by dose-dependent absorption, wide distribution with accumulation in fat, and slow elimination primarily through the feces. This guide provides a comprehensive overview of the toxicological profile of this compound in mammals, detailing its acute, sub-chronic, and chronic toxicity, as well as its effects on reproduction and development, its genotoxic potential, and its absorption, distribution, metabolism, and excretion (ADME) profile. The information is presented with detailed experimental protocols for key studies and quantitative data summarized in structured tables for ease of reference.

Mechanism of Action

This compound's primary mode of action as a pesticide is the inhibition of chitin biosynthesis, a process vital for the formation of the insect exoskeleton.[1] In mammals, which lack chitin, the mechanism of toxicity from high or repeated doses is not fully elucidated but is thought to involve secondary effects related to its lipophilicity and potential to induce metabolic enzymes.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic profile of this compound in mammals has been investigated in several studies, primarily in rats. These studies indicate that absorption is dose-dependent, with saturation occurring at high doses. Once absorbed, this compound is widely distributed, with a notable accumulation in adipose tissue. Metabolism is not extensive, and the primary route of elimination is via the feces.

Experimental Protocol: Rat Metabolism and Toxicokinetics Study

-

Test System: Fischer 344 rats.[1]

-

Administration: Single oral gavage administration of [14C]-labeled this compound.

-

Dose Levels: A low dose (e.g., 3.5 mg/kg bw) and a high dose (e.g., 350 mg/kg bw) were used to assess dose-dependent effects.[1]

-

Sample Collection: Urine, feces, and bile (in cannulated rats) were collected at various intervals. Blood and tissue samples were collected at sacrifice.

-

Analysis: Radioactivity in samples was quantified by liquid scintillation counting. Metabolites were identified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[2]

Key Findings:

-

Absorption: In rats, absorption was dose-dependent, with approximately 86% of a low dose (3.5 mg/kg bw) and only 1% of a high dose (350 mg/kg bw) being absorbed within 168 hours.[1]

-

Distribution: Absorbed this compound was widely distributed throughout the body, with the highest concentrations found in fat, followed by the gut, skin, liver, and kidneys.[2]

-

Metabolism: Unchanged this compound was the major component found in tissues and excreta.[2] Metabolism occurs via cleavage of the urea (B33335) bridge, followed by hydroxylation. The major metabolites identified in rats include 2,6-difluorobenzoic acid.[2]

-

Excretion: The primary route of excretion is fecal, with a smaller proportion excreted in the urine.[1] In rats administered a high dose, over 84% of the radioactivity was recovered in the feces within 72 hours.[1]

Acute Toxicity

This compound exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.

| Study | Species | Route | LD50 / LC50 | Reference |

| Acute Oral Toxicity | Rat | Oral | > 3000 mg/kg bw | [3] |

| Acute Dermal Toxicity | Rat | Dermal | > 2000 mg/kg bw | [3] |

| Acute Inhalation Toxicity | Rat | Inhalation | > 5.1 mg/L | [3] |

Table 1: Acute Toxicity of this compound in Mammals

Experimental Protocol: Acute Oral Toxicity Study (General)

-

Test System: Typically rats (e.g., Sprague-Dawley or Wistar).

-

Administration: A single oral dose of this compound is administered by gavage.

-

Dose Levels: A limit test at a high dose (e.g., 2000 or 5000 mg/kg bw) is often performed first. If mortality is observed, a full dose-range study is conducted.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.

-

Endpoints: Clinical signs, body weight changes, mortality, and gross necropsy findings are recorded.

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies in various mammalian species have identified the hematological system and the liver as target organs for this compound toxicity.

| Study | Species | Duration | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| Sub-chronic Oral | Rat | 90 days | 2.5 mg/kg/day (equivalent to 50 ppm) | 25 mg/kg/day (equivalent to 500 ppm) | Effects on hematological parameters | [1] |

| Chronic Toxicity | Dog | 1 year | 3.7 mg/kg bw/day | Not clearly established | Effects on hematological parameters and liver | [1] |

| Chronic Toxicity & Carcinogenicity | Rat | 2 years | 25.9 mg/kg bw/day (equivalent to 500 ppm) | 276 mg/kg bw/day (equivalent to 5000 ppm) | Reduced body weight gain | [4] |

| Carcinogenicity | Mouse | 2 years | 187 mg/kg bw/day (equivalent to 1000 ppm) | 1890 mg/kg bw/day (equivalent to 10000 ppm) | Decreased body weight gain | [4] |

Table 2: Sub-chronic and Chronic Toxicity of this compound in Mammals

Experimental Protocol: 1-Year Chronic Toxicity Study in Dogs

-

Test System: Beagle dogs.

-

Administration: this compound is administered daily, typically mixed in the diet.

-

Dose Levels: Multiple dose levels are used, along with a control group.

-

Duration: 1 year.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopic examinations, hematology, clinical chemistry, and urinalysis are performed at regular intervals.

-

Endpoints: At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

References

The Environmental Trajectory of Flufenoxuron: A Technical Guide to its Fate and Degradation

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the environmental fate and degradation of the benzoylurea (B1208200) insecticide, Flufenoxuron. This document synthesizes key data on its persistence, mobility, and transformation in various environmental compartments, supported by detailed experimental methodologies and visual representations of degradation pathways.

This compound, an inhibitor of chitin (B13524) synthesis, is utilized for the control of phytophagous mites and other insect pests on a variety of agricultural crops, including fruit trees, vegetables, and beans.[1][2] Its environmental behavior is characterized by low aqueous solubility, non-volatility, and moderate persistence in soil.[2] While exhibiting low mammalian toxicity, this compound has a high potential for bioaccumulation and is highly toxic to most aquatic organisms.[2][3]

I. Physicochemical Properties and Environmental Distribution

This compound's environmental distribution is largely governed by its physicochemical properties. With a high octanol-water partition coefficient (log Kow of 6.16) and low water solubility, it demonstrates a strong tendency to adsorb to soil and sediment particles, limiting its mobility in the aqueous phase. Consequently, it is not expected to leach into groundwater. Its low vapor pressure suggests that volatilization from soil or water surfaces is not a significant dissipation route.

II. Environmental Degradation Pathways

The degradation of this compound in the environment proceeds through several key pathways, including hydrolysis, photolysis, and microbial metabolism. The primary degradation mechanism involves the cleavage of the carbon-nitrogen (C-N) bond adjacent to the difluorophenyl moiety via hydrolysis.

A. Degradation in Soil

In the soil environment, this compound is considered to be moderately persistent. Aerobic soil metabolism studies have shown that the dissipation of this compound results in the formation of several metabolites. The major identified soil metabolite is 4-[2-chloro, alpha,alpha,alpha-trifluoro-p-tolyloxy]-2-fluorophenyl urea (B33335) (Reg. No. 4064702). Another minor metabolite, Reg. No. 241208, has also been detected. The degradation in soil under aerobic conditions leads to calculated DT50 values ranging from 47 to 122 days.

B. Degradation in Aquatic Systems

This compound's fate in water is significantly influenced by pH and sunlight. Hydrolysis is pH-dependent, with the rate increasing under alkaline conditions. In the presence of sunlight, this compound degrades quickly in aquatic systems. Aqueous photolysis is a major degradation pathway, with a reported half-life of 11 days in ambient water. The cleavage of the C-N bond is the main pathway in aqueous photolysis.

III. Quantitative Data on Environmental Fate

To facilitate a clear understanding and comparison of this compound's environmental behavior, the following tables summarize key quantitative data from various studies.

Table 1: Soil Degradation and Mobility of this compound

| Parameter | Value | Soil Type/Conditions | Reference |

| Aerobic Soil DT50 | 47 - 59 days | Not specified | |

| Aerobic Soil DT50 | 115 - 122 days | Not specified | |

| Koc | 1.3 x 10⁴ (estimated) | Not specified |

Table 2: Hydrolysis and Photolysis of this compound in Water

| Parameter | Value | Conditions | Reference |

| Hydrolysis Half-life | 112 days | pH 5 | |

| Hydrolysis Half-life | 104 days | pH 7 | |

| Hydrolysis Half-life | 36.7 days | pH 9 | |

| Hydrolysis Half-life | 2.7 days | pH 12 | |

| Aqueous Photolysis Half-life | 11 days | Ambient water |

IV. Experimental Protocols

The determination of this compound's environmental fate parameters relies on a suite of established analytical and experimental methodologies.

A. Soil Metabolism Studies

Aerobic soil metabolism studies are typically conducted by applying radiolabeled this compound to soil samples. The soils are incubated under controlled temperature and moisture conditions. At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its degradation products.

-

Extraction: Soil samples are typically extracted using organic solvents such as acetone (B3395972) followed by a mixture of acetone and water.

-

Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC/UV) or Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) to identify and quantify this compound and its metabolites.

B. Hydrolysis Studies

Hydrolysis studies are performed by dissolving this compound in buffered aqueous solutions at different pH values (e.g., 5, 7, and 9). The solutions are maintained at a constant temperature in the dark. Samples are collected at regular intervals and analyzed by HPLC to determine the concentration of the remaining parent compound.

C. Photolysis Studies

Aqueous photolysis studies involve exposing solutions of this compound in purified or natural water to a light source that simulates natural sunlight. Control samples are kept in the dark. The concentration of this compound is monitored over time using HPLC to determine the rate of photodegradation.

V. Visualizing Degradation and Experimental Workflows

To provide a clearer conceptual understanding, the following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for its analysis.

Caption: Proposed degradation pathway of this compound in the environment.

Caption: General experimental workflow for this compound residue analysis.

References

Methodological & Application

Detecting Flufenoxuron Residues: A Guide to Analytical Methods and Protocols

Introduction

Flufenoxuron is a benzoylurea (B1208200) insecticide and acaricide that functions by inhibiting chitin (B13524) synthesis in insects and mites, thereby disrupting their growth and development.[1][2] Due to its widespread use in agriculture, monitoring its residues in food products and environmental samples is crucial for ensuring consumer safety and regulatory compliance.[2] This document provides detailed application notes and protocols for the analytical determination of this compound residues, intended for researchers, scientists, and professionals in drug development. The methods described primarily focus on High-Performance Liquid Chromatography (HPLC) coupled with various detectors and the widely adopted QuEChERS sample preparation technique.

Analytical Methods for this compound Detection

Several analytical techniques are available for the quantification of this compound residues. The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation. The most common and effective methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][3] Gas Chromatography coupled with Mass Spectrometry (GC-MS) has also been utilized.

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical methods used in the detection of this compound residues. This allows for a direct comparison of the different techniques based on their sensitivity and recovery.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| HPLC-UV | Plant Commodities | - | 0.05 ppm | - | |

| LC-MS/MS | Plant Commodities | - | 0.01 ppm | - | |

| LC-MS/MS | Sweet Pepper | 0.03–0.5 μg/kg | 0.6–1.5 μg/kg | 70-120 | |

| LC-MS/MS | Blood | 0.009 mg/L | 0.02 mg/L | 101.2-112.3 | |

| GC-MS/MS | Sweet Pepper | 0.9–2.01 μg/kg | 3.0–5.7 μg/kg | 70-120 | |

| LC-MS/MS (QuEChERS) | Grapes, Lettuce, Tomatoes | - | 0.05 mg/kg | - | |

| LC-MS/MS (QuEChERS) | Multiple Food Matrices | - | 0.01 mg/kg | - |

Experimental Protocols

Detailed methodologies for sample preparation and analysis are critical for obtaining accurate and reproducible results. The following sections provide step-by-step protocols for the widely used QuEChERS sample preparation method and subsequent analysis by LC-MS/MS.

Protocol 1: QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from a variety of food matrices.

Materials:

-

Homogenized sample (e.g., fruits, vegetables)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride (NaCl)

-

Sodium citrate (B86180) tribasic dihydrate

-

Disodium citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - optional, for pigmented samples

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes for cleanup

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salt packet containing magnesium sulfate, sodium chloride, and sodium citrates.

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE cleanup tube.

-

The d-SPE tube should contain a mixture of anhydrous magnesium sulfate and PSA. For samples with high fat content, C18 may be included. For samples with high pigment content, GCB may be added.

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is ready for analysis. It can be directly injected for LC-MS/MS analysis or may require solvent exchange for GC-MS analysis.

-

Protocol 2: LC-MS/MS Analysis

Liquid chromatography with tandem mass spectrometry is a highly sensitive and selective technique for the quantification of this compound.

Instrumentation:

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II)

-

Tandem Mass Spectrometer (e.g., Agilent 6490 Triple Quadrupole)

-

C18 reverse-phase analytical column

LC Parameters (Example):

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 2 - 10 µL

-

Column Temperature: 40 °C

MS/MS Parameters (Example for Positive Electrospray Ionization - ESI+):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (Q1): m/z 489.1

-

Product Ions (Q3): m/z 158.1 and 141.1

-

Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

-

Dwell Time: 50-100 ms

Data Analysis: Quantification is performed by constructing a calibration curve using matrix-matched standards. The identification of this compound is confirmed by the presence of at least two product ions with a specific ion ratio, which should be within ±30% of the ratio observed for a standard.

Visualizations

Workflow for this compound Residue Analysis

The following diagram illustrates the general workflow for the analysis of this compound residues in a food sample, from sample collection to final data analysis.

Mechanism of Action: Chitin Synthesis Inhibition

This compound acts by inhibiting the process of chitin synthesis, which is a vital component of the exoskeleton in insects and mites. The diagram below illustrates this inhibitory action.

References

Application Note: Quantification of Flufenoxuron using a Validated HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Flufenoxuron. This compound is a benzoylurea (B1208200) insecticide that functions by inhibiting chitin (B13524) synthesis.[1] This method is applicable for the determination of this compound in various sample matrices, such as agricultural products. The protocol provides comprehensive procedures for sample preparation, chromatographic conditions, and method validation, ensuring accuracy and reliability of results.

Introduction

This compound, 1-[4-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-fluorophenyl]-3-(2,6-difluorobenzoyl)urea, is a widely used insecticide and acaricide.[1] Its mode of action involves the inhibition of chitin biosynthesis, making it an effective insect growth regulator.[2] Due to its widespread use, there is a need for a reliable and validated analytical method for its quantification in various matrices to ensure food safety and for environmental monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a common, cost-effective, and robust technique for the analysis of pesticide residues.[3][4] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV system.

Experimental Protocol

Materials and Reagents

-

This compound analytical standard (PESTANAL®, >97% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Sodium sulfate (B86663) (anhydrous, analytical grade)

-

Solid-Phase Extraction (SPE) silica (B1680970) cartridges

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following conditions are recommended:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (additional options may include methanol and phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 42°C |

| UV Detection | 252 nm |

| Run Time | Approximately 15 minutes |

Note: The mobile phase composition may need to be optimized for specific columns and systems to achieve the desired separation and retention time. A common starting point is a mixture of acetonitrile and water.

Preparation of Standard Solutions

-

Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This solution should be stored at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from a solid matrix like fruits.

-

Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Extraction: Add 20 mL of ethyl acetate and a small amount of anhydrous sodium sulfate. Shake vigorously for 15 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes.

-

Collection: Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Re-extraction: Repeat the extraction process on the remaining solid residue with another 20 mL of ethyl acetate.

-

Pooling: Combine the supernatants from both extractions.

-

Evaporation: Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in a suitable volume of methanol.

-

Cleanup (SPE):

-

Condition a silica SPE cartridge with the appropriate solvent.

-

Load the reconstituted sample onto the cartridge.

-

Wash with a non-polar solvent to remove interferences.

-

Elute the this compound with a suitable solvent mixture, such as dichloromethane-2-propanol.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the final residue in a known volume of the mobile phase. Filter through a 0.45 µm syringe filter before injecting into the HPLC system.

Method Validation Summary

The method should be validated according to standard guidelines to ensure its suitability for its intended purpose. The following table summarizes typical validation parameters for the analysis of this compound and other benzoylurea insecticides by HPLC-UV.

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.999 |

| Range | 0.05 - 10 µg/mL |

| Accuracy (Recovery) | 83 - 102% in apples; 75 - 99% in pears |

| Precision (%RSD) | < 12% |

| Limit of Detection (LOD) | 0.01 mg/kg for apples; 0.02 mg/kg for pears |

| Limit of Quantification (LOQ) | 0.05 ppm for plant commodities |

Visualization of Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-UV method described provides a reliable and robust approach for the quantification of this compound. The detailed protocol for sample preparation and chromatographic analysis, along with the summarized validation data, demonstrates the method's accuracy, precision, and sensitivity. This application note serves as a valuable resource for researchers and scientists involved in pesticide residue analysis and quality control. It is recommended that users perform an in-house validation of the method to ensure its suitability for their specific applications and sample matrices.

References

Application Note: Determination of Flufenoxuron in Soil Samples by LC-MS/MS

Introduction

Flufenoxuron is a benzoylurea (B1208200) insecticide and acaricide used to control a variety of pests in agriculture. Due to its potential for persistence in the environment, monitoring its concentration in soil is crucial for assessing environmental impact and ensuring food safety.[1][2] Soil, being a complex matrix, presents analytical challenges due to the presence of various organic and inorganic materials that can interfere with the analysis.[1][2][3] This application note details a robust and sensitive method for the quantitative analysis of this compound in soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, which offers high recovery and efficiency.

Principle

The method involves the extraction of this compound from soil samples using acetonitrile (B52724), followed by a salting-out step to partition the analyte into the organic phase. A dispersive solid-phase extraction (d-SPE) cleanup is then employed to remove interfering matrix components. The final extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of this compound.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in soil.

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

-

Reagents: Formic acid, Ammonium (B1175870) formate (B1220265).

-

Standards: this compound analytical standard.

-

Kits: QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate sesquihydrate) and d-SPE cleanup tubes (e.g., 150mg MgSO₄, 50mg PSA, 50mg C18).

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile. From this stock, prepare a series of working standard solutions by serial dilution in acetonitrile. Matrix-matched calibration standards should be prepared by spiking blank soil extract with the working standard solutions to achieve a concentration range suitable for the expected sample concentrations (e.g., 1 to 100 ng/mL).

Sample Preparation (QuEChERS)

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, add 7 mL of water and allow it to hydrate for 30 minutes.

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube and shake vigorously for 5 minutes.

-

Add the QuEChERS extraction salt packet.

-

Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

-

Centrifuge the tube at ≥ 3000 rcf for 5 minutes.

-

Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing magnesium sulfate, PSA, and C18 sorbents.

-

Vortex the d-SPE tube for 1 minute.

-

Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 2.5 mM ammonium formate and 0.05% formic acid |

| Mobile Phase B | Methanol with 2.5 mM ammonium formate and 0.05% formic acid |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 2-5 µL |

| Column Temperature | 40°C |

| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 1 min, return to initial conditions. |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 400°C |

| Curtain Gas | 30 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| 489.1 | 158.1 | 16 | Quantifier |

| 489.1 | 141.1 | 56 | Qualifier |

| 489.0 | 158.0 | 27 | Quantifier |

| 489.0 | 141.1 | 71 | Qualifier |

Note: Collision energies can vary significantly between different mass spectrometer models and should be optimized.

Method Performance

The performance of this method should be validated according to established guidelines such as SANTE/12682/2019. Key validation parameters are summarized below.

Table 4: Summary of Expected Quantitative Data

| Parameter | Expected Value | Description |

| Limit of Detection (LOD) | 0.03 - 0.6 µg/kg | The lowest concentration of analyte that can be reliably distinguished from background noise. |

| Limit of Quantification (LOQ) | 0.6 - 2.0 µg/kg | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. |

| Recovery | 70 - 120% | The percentage of the known amount of analyte recovered from the sample matrix. |

| Precision (RSD) | < 20% | The relative standard deviation of replicate measurements, indicating the method's repeatability. |

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound in soil samples using a modified QuEChERS extraction method coupled with LC-MS/MS. The method is sensitive, selective, and demonstrates good recovery and precision, making it suitable for routine monitoring and research applications. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.

References

Application Notes and Protocols for Testing Flufenoxuron Efficacy in Spider Mites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxuron is a benzoylphenyl urea-based insecticide and acaricide that acts as an insect growth regulator (IGR). Its mode of action involves the inhibition of chitin (B13524) synthesis, a crucial component of the arthropod exoskeleton.[1][2] This disruption of the molting process is particularly effective against the larval and nymphal stages of spider mites.[1] Unlike neurotoxic acaricides, this compound's effects are not immediate, necessitating specific protocols to accurately assess its efficacy. These application notes provide a detailed protocol for laboratory-based bioassays to determine the efficacy of this compound against spider mites, primarily targeting the two-spotted spider mite, Tetranychus urticae, a common and highly resistant pest species.[3][4]

Experimental Protocols

Mite Rearing

-

Host Plant: Maintain a culture of a susceptible host plant, such as bean plants (Phaseolus vulgaris), in a separate, mite-free environment.

-

Colony Maintenance: Establish and maintain a healthy, age-synchronized colony of spider mites. To achieve this, transfer adult female mites to fresh, uninfested leaves and allow them to lay eggs for a 24-hour period. Remove the adult females, leaving a cohort of eggs of a known age.[5]

-

Environmental Conditions: Rear mites under controlled conditions of 25 ± 2°C, 60 ± 10% relative humidity, and a 16:8 hour (light:dark) photoperiod to ensure consistent development.

Preparation of this compound Solutions

-

Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone (B3395972) or a water/acetone mixture with a surfactant).

-

Serial Dilutions: From the stock solution, prepare a series of at least five graded concentrations of this compound. The concentration range should be determined based on preliminary tests or literature data to establish a dose-response relationship.[6][7] A control group treated only with the solvent and surfactant mixture is essential.

Bioassay Method: Leaf-Dip Bioassay

The leaf-dip bioassay is a standard and reliable method for evaluating the efficacy of acaricides.[4][7][8]

-

Leaf Disc Preparation: Excise leaf discs (approximately 2-3 cm in diameter) from untreated host plants.

-

Treatment Application: Individually dip each leaf disc into the respective this compound dilution or the control solution for 5-10 seconds, ensuring complete coverage.

-

Drying: Allow the treated leaf discs to air dry completely on a clean, non-absorbent surface.

-

Mite Infestation: Place the dried leaf discs, adaxial side down, on a layer of moistened cotton or agar (B569324) in a petri dish. This helps to maintain turgor and prevent mites from escaping. Transfer a known number of synchronized, same-age adult female mites or a specific immature stage (e.g., protonymphs) onto each leaf disc.[4] Typically, 20-30 mites per replicate are used.[9]

-

Incubation: Maintain the petri dishes under the same controlled environmental conditions as for mite rearing.

Data Collection and Analysis

-